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Statistical Analysis of Ubrogepant Clinical Trials: A Guide for Researchers

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Application Notes and Protocols for Professionals in Drug Development

This document provides a detailed overview of the statistical methods applied to the clinical trial data for **Ubrogepant**, a calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of the statistical framework used to establish the efficacy and safety of **Ubrogepant** in pivotal Phase 3 clinical trials.

Experimental Design and Protocols

The pivotal evidence for **Ubrogepant**'s efficacy and safety comes from two large, randomized, double-blind, placebo-controlled Phase 3 trials: ACHIEVE I (UBR-MD-01) and ACHIEVE II (UBR-MD-02).[1][2][3][4][5]

Study Design

Both ACHIEVE I and ACHIEVE II were multicenter, parallel-group, single-migraine-attack studies. Participants were randomized to receive a single dose of **Ubrogepant** or placebo to treat a migraine attack of moderate to severe pain intensity. The randomization was stratified by triptan response and concurrent use of preventive migraine medication.

- ACHIEVE I evaluated Ubrogepant 50 mg and 100 mg against placebo.
- ACHIEVE II evaluated Ubrogepant 25 mg and 50 mg against placebo.



A long-term, 52-week extension trial was also conducted to assess the safety and tolerability of intermittent **Ubrogepant** use.

Patient Population

Eligible participants were adults with a history of migraine with or without aura, experiencing 2 to 8 migraine attacks with moderate to severe headache pain per month.

Interventions

Participants were instructed to take the assigned study medication at home to treat a single qualifying migraine attack. An optional second dose of the assigned treatment or a rescue medication could be taken 2 to 48 hours after the initial dose for a non-responding or recurrent migraine.

Endpoints

The co-primary efficacy endpoints in both trials were:

- Pain freedom at 2 hours post-dose: Defined as a reduction of headache severity from moderate or severe to no pain.
- Absence of the most bothersome symptom (MBS) at 2 hours post-dose: The MBS (photophobia, phonophobia, or nausea) was identified by the participant at baseline.

Key secondary endpoints included pain relief at 2 hours, sustained pain freedom and relief from 2 to 24 hours, and absence of photophobia and phonophobia at 2 hours.

Statistical Analysis Methods

The statistical analyses for the ACHIEVE trials were pre-specified in a detailed Statistical Analysis Plan (SAP).

Analysis Populations

The following analysis populations were defined:

Intent-to-Treat (ITT) Population: All randomized participants.



- Modified Intent-to-Treat (mITT) Population: All randomized participants who received at least one dose of the study drug, recorded a baseline migraine headache severity, and had at least one post-dose efficacy assessment at or before the 2-hour timepoint. The primary efficacy analyses were conducted on the mITT population.
- Safety Population: All participants who received at least one dose of the study drug.

Primary Efficacy Analysis

The co-primary efficacy endpoints were analyzed using a Cochran-Mantel-Haenszel (CMH) test, stratified by the randomization stratification factors (triptan response and use of preventive medication). All statistical tests were two-sided with a significance level of 0.05.

Handling of Missing Data

For the primary efficacy endpoints, missing data were imputed using a last observation carried forward (LOCF) approach for assessments up to 2 hours post-dose. If a participant took rescue medication or an optional second dose before the 2-hour assessment, they were considered a treatment failure for that endpoint. Sensitivity analyses were planned to assess the robustness of the results to different missing data handling methods.

Analysis of Secondary and Safety Endpoints

Secondary efficacy endpoints were analyzed using similar statistical methods as the primary endpoints. Safety data, including adverse events, were summarized descriptively for the safety population.

Data Presentation

The efficacy of **Ubrogepant** in the ACHIEVE I and ACHIEVE II trials is summarized in the tables below.

Table 1: Efficacy Results for ACHIEVE I (UBR-MD-01)



Endpoint	Placebo (n=559)	Ubrogepant 50 mg (n=556)	Ubrogepant 100 mg (n=557)
Pain Freedom at 2 hours	11.8%	19.2% (p=0.002)	21.2% (p<0.001)
Absence of MBS at 2 hours	27.8%	38.6% (p=0.002)	37.7% (p=0.002)
Pain Relief at 2 hours	49.1%	60.7% (p<0.001)	61.4% (p<0.001)
Sustained Pain Relief (2-24h)	20.8%	36.3%	38.0%

Data from the ACHIEVE I trial publication.

Table 2: Efficacy Results for ACHIEVE II (UBR-MD-02)

Endpoint	Placebo (n=563)	Ubrogepant 25 mg (n=561)	Ubrogepant 50 mg (n=562)
Pain Freedom at 2 hours	14.3%	20.7% (p=0.03)	21.8% (p=0.01)
Absence of MBS at 2 hours	27.4%	34.1% (p=0.07)	38.9% (p=0.01)
Pain Relief at 2 hours	-	-	Statistically significant
Sustained Pain Relief (2-24h)	-	-	Statistically significant

Data from the ACHIEVE II trial publication.

Table 3: Pooled Safety Data from ACHIEVE I & II (Ubrogepant 50 mg vs. Placebo)



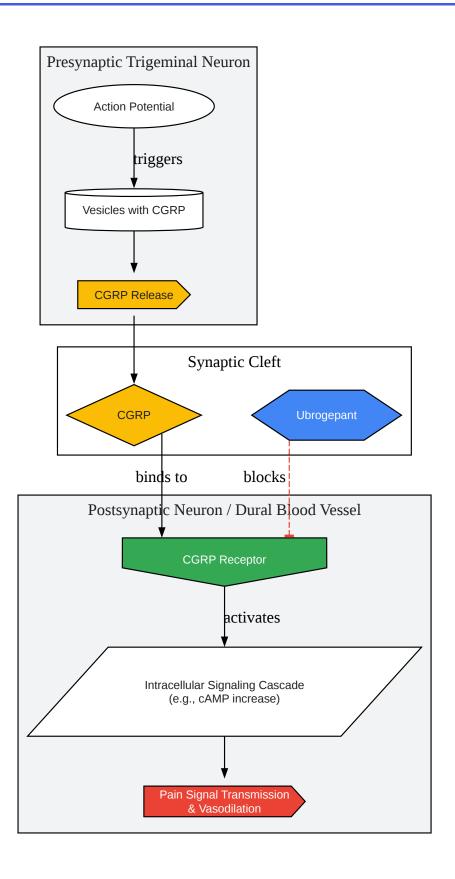
Adverse Event	Placebo (n=1122)	Ubrogepant 50 mg (n=1118)
Any Adverse Event (within 48h)	11.5%	11.2%
Nausea	1.8%	1.9%
Somnolence	1%	3%
Dizziness	1.6%	1.4%

Pooled data from a post-hoc analysis of the ACHIEVE trials.

Visualizations

Ubrogepant Mechanism of Action: CGRP Signaling Pathway



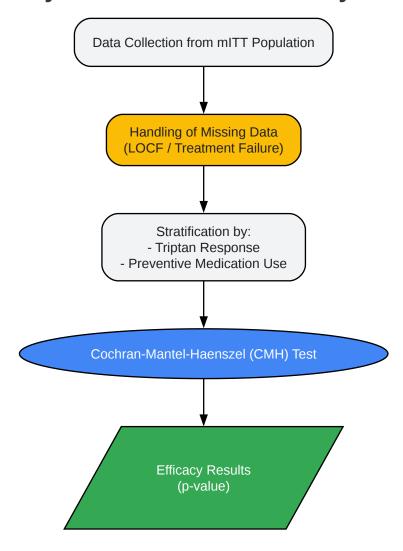


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Caption: **Ubrogepant** blocks CGRP from binding to its receptor, inhibiting downstream signaling.

Statistical Analysis Workflow for Primary Endpoints

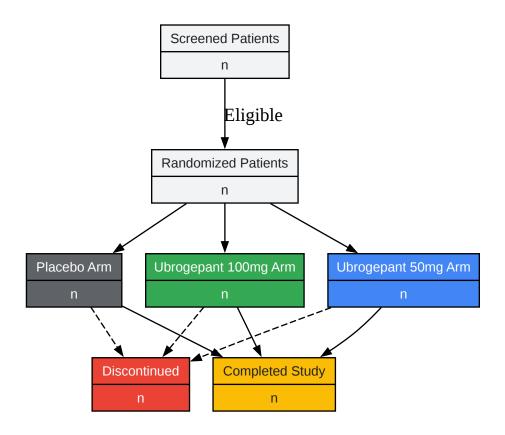


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Caption: Workflow for the primary statistical analysis in **Ubrogepant** Phase 3 trials.

Patient Disposition in a Typical Ubrogepant Phase 3 Trial





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Caption: A simplified representation of patient flow in a **Ubrogepant** clinical trial.

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